1-Aminonaphthalene-5-acetic acid
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Overview
Description
1-Aminonaphthalene-5-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and an acetic acid group at the fifth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-5-acetic acid can be synthesized through several methodsThe reduction can be achieved using iron and hydrochloric acid, followed by steam distillation . Another method involves the nitration of naphthalene to form 1-nitronaphthalene, which is then reduced and further reacted to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to enhance the efficiency and selectivity of the nitration process . These methods are designed to optimize yield and minimize by-products, making the production process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Aminonaphthalene-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Iron and hydrochloric acid are used for reduction reactions.
Substitution Reagents: Various diazonium salts can be used for substitution reactions to form azo dyes.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: Azo dyes and other substituted derivatives.
Scientific Research Applications
1-Aminonaphthalene-5-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Aminonaphthalene-5-acetic acid can be compared with other similar compounds, such as:
1-Aminonaphthalene-4-sulfonic acid: Used in dye synthesis and has different functional groups.
1-Naphthylamine: A precursor to various dyes and has a similar structure but lacks the acetic acid group.
2-Aminonaphthalene-5-sulfonic acid: Another naphthalene derivative with different functional groups and applications.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(5-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7,13H2,(H,14,15) |
InChI Key |
GZHPZOWBQLSUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)CC(=O)O |
Origin of Product |
United States |
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